![molecular formula C15H17NO3 B6416231 Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate CAS No. 1206124-13-1](/img/structure/B6416231.png)

Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate

概要

説明

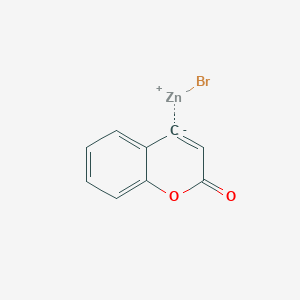

Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate is 259.12084340 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Versatility

Research has highlighted the synthetic versatility and potential of compounds within the cyclopenta[b]indol-3-ylacetate family, focusing on mechanisms of cyclisation and the formation of complex heterocyclic structures. For instance, studies have explored the cyclisation of ethyl indol-3-ylacetate derivatives under various conditions, revealing intricate pathways that lead to diverse and potentially bioactive heterocycles (Clayton, Black, & Harper, 2008). This demonstrates the compound's utility in generating novel molecular scaffolds, which could have implications in drug discovery and material science.

Chemical Reactions and Transformations

The ability of cyclopenta[b]indol-3-ylacetate analogs to undergo various chemical reactions has been a subject of interest. Investigations into the oxidation reactions, heterocyclization, and Diels-Alder reactivity of related compounds provide a foundation for understanding how Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate might be utilized in synthetic organic chemistry. Notably, the oxidation of indoles leading to acetoxy derivatives or the transformation into carbazole derivatives via Diels-Alder reactions shows the potential for creating complex molecules with varied functional groups (Sukari & Vernon, 1983). These reactions are critical for the synthesis of pharmacologically active compounds and materials with unique properties.

Antimicrobial and Biological Activity

Some studies have focused on the synthesis and biological evaluation of compounds structurally similar to Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate, revealing significant antimicrobial activities. For instance, the synthesis and antimicrobial evaluation of various indol-3-ylacetate derivatives have shown promising results against a range of bacterial and fungal pathogens, highlighting the potential of this chemical framework in developing new therapeutic agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biochemical pathways .

Result of Action

5 and 10 μM against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), S. epidermidis, and enterococci .

生化学分析

Biochemical Properties

It has been found to exhibit potent antibacterial activity, with minimum inhibitory concentration (MIC) values between 2.5 and 10 μM against various Gram-positive bacteria

Cellular Effects

Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate} has been shown to exhibit rapid bactericidal activity against S. aureus . It does not affect S. aureus cell membranes

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate} is not fully understood. It does not affect S. aureus cell membranes , suggesting that its bactericidal activity may be due to other mechanisms, such as enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-14(18)7-9-3-5-11-12-8-10(17)4-6-13(12)16-15(9)11/h4,6,8-9,16-17H,2-3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXXHQCMPZUYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC2=C1NC3=C2C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

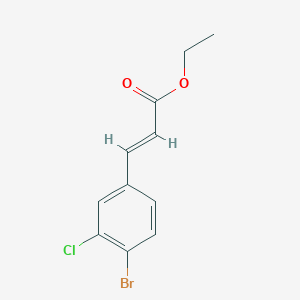

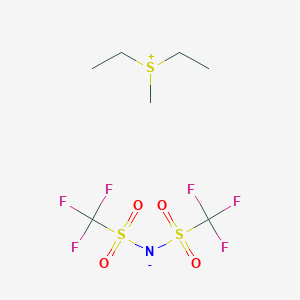

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416150.png)

![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416151.png)

![4-Bromo-2-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416155.png)

![2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416172.png)

![12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6416193.png)

![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)

![2-(4-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416202.png)

![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)